4-(3-Piperidyl)butanoic acid

Description

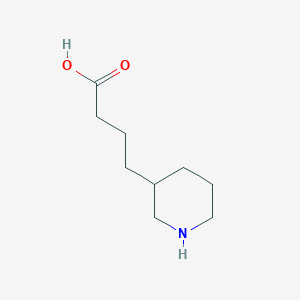

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-piperidin-3-ylbutanoic acid |

InChI |

InChI=1S/C9H17NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2,(H,11,12) |

InChI Key |

RBJVQDOHWFFKIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCCC(=O)O |

Origin of Product |

United States |

Advanced Analytical and Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 4-(3-Piperidyl)butanoic acid by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring and the butanoic acid chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For example, the protons on the carbon adjacent to the carboxylic acid group would appear at a different chemical shift than the protons on the terminal methyl group of a simple butanoic acid due to the influence of the piperidine ring.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the carboxylic acid would have a characteristic downfield chemical shift. The carbon atoms of the piperidine ring would also exhibit specific shifts, allowing for the confirmation of the 3-substituted pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles of NMR spectroscopy, as specific experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | 10-12 | - |

| C1 (C=O) | - | 170-180 |

| C2 (CH₂) | 2.2-2.5 | 30-40 |

| C3 (CH₂) | 1.5-1.8 | 20-30 |

| C4 (CH₂) | 1.5-1.8 | 25-35 |

| Piperidine N-H | 1-3 | - |

| Piperidine C3' (CH) | 2.5-3.0 | 40-50 |

Mass Spectrometry (MS) Techniques (e.g., LC/MS, APCI-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. For instance, the fragmentation of this compound might involve the loss of the carboxylic acid group or cleavage of the piperidine ring, yielding characteristic fragment ions that help to confirm the structure. A related compound, 4-oxo-4-(3-pyridyl)butanoic acid, has been analyzed using liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS), demonstrating the utility of such techniques for similar structures. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often hydrogen-bonded. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching vibration of the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹. C-H and C-N stretching and bending vibrations would also be present. docbrown.info

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid or trifluoroacetic acid). The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC can be used to determine the purity of a sample of this compound by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. The use of HPLC has been documented for the analysis of related pyridinecarboxylic acid isomers. helixchrom.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of chemical reactions and assessing the purity of compounds. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of organic solvents as the mobile phase. The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions. Visualization of the spot can be achieved using various staining reagents, such as ninhydrin (B49086) for the amine group or a universal stain like potassium permanganate. epfl.ch

Table 3: Summary of Analytical Techniques and Expected Observations for this compound

| Technique | Information Obtained | Expected Key Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for carboxylic acid, alkyl chain, and piperidine protons |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbon and distinct piperidine carbons |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to C₉H₁₇NO₂ |

| Infrared Spectroscopy | Functional groups | O-H, C=O, and N-H stretching vibrations |

| HPLC | Purity and quantification | A single major peak for the pure compound |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. This destructive method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as a crucial indicator of the sample's purity and corroborates its proposed chemical structure.

For the chemical compound this compound, the molecular formula is established as C₉H₁₇NO₂. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark for the empirical results that would be obtained from instrumental analysis.

Below is a data table summarizing the theoretical elemental composition of this compound. At present, specific experimental findings for this compound are not available in the reviewed literature.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.13 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 10.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.70 |

| Total | 29 | 171.24 | 100.00 |

The data presented in the table is derived from the compound's molecular formula and the standard atomic weights of its constituent elements. The 'Mass Percent' column represents the theoretical values that would be expected from an elemental analysis of a pure sample of this compound. These calculated percentages are vital for researchers to validate their synthetic products. Should experimental data become available, a comparison would be made to these theoretical figures to ascertain the purity and confirm the elemental makeup of the synthesized compound.

Computational Chemistry and Molecular Modeling Studies of 4 3 Piperidyl Butanoic Acid

In Silico Prediction of Molecular Properties

In silico methods, which utilize computer simulations, are integral to modern drug design and discovery for the early assessment of a compound's potential pharmacokinetic profile. nih.govresearchgate.net These computational tools allow for the prediction of various molecular properties, offering insights into a substance's likely behavior in a biological system without the need for initial laboratory experiments. nih.govresearchgate.net For 4-(3-Piperidyl)butanoic acid, several key molecular descriptors have been calculated to evaluate its drug-like characteristics.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.orgnumberanalytics.com This metric is a strong predictor of a drug molecule's ability to permeate cell membranes, which in turn influences its oral bioavailability and ability to cross the blood-brain barrier. wikipedia.orgresearchgate.net A higher TPSA value generally corresponds to lower membrane permeability due to the increased polarity of the molecule. numberanalytics.com

For a molecule to be considered for oral administration, a TPSA value of less than 140 Ų is generally desirable, as this suggests good intestinal absorption. wikipedia.orgnumberanalytics.com To penetrate the blood-brain barrier and act on the central nervous system, an even lower TPSA, typically below 90 Ų, is often required. wikipedia.org

Lipophilicity (LogP) Calculation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). uniroma1.it This property is critical for drug absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is essential; while a certain degree of lipid solubility is necessary for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. uniroma1.it For many orally administered drugs, an optimal LogP value is considered to be in the range of 2 to 3. uniroma1.it

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds play a significant role in a molecule's solubility, membrane permeability, and its interaction with biological targets. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) within a molecule are key determinants of these properties. libretexts.orgchemrxiv.org Hydrogen bond donors are typically atoms like oxygen or nitrogen that are bonded to a hydrogen atom, while acceptors are electronegative atoms (like oxygen, nitrogen, or fluorine) that can accept a hydrogen bond. libretexts.orgresearchgate.net According to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, a compound is more likely to be orally bioavailable if it has no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. High conformational flexibility, indicated by a large number of rotatable bonds, can negatively impact bioavailability due to the entropic penalty paid upon binding to a target. A lower number of rotatable bonds (generally considered to be 10 or fewer) is often associated with better oral bioavailability.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 65.4 Ų |

| Lipophilicity (XLogP3) | -0.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is crucial for understanding its three-dimensional structure, which in turn dictates its interaction with biological targets. The piperidine (B6355638) ring can exist in chair and boat conformations, with the substituent at the 3-position being either axial or equatorial. The butanoic acid side chain also possesses conformational freedom.

Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule. This is achieved by systematically altering the geometry of the molecule to reduce the internal strain. For this compound, this process would identify the preferred orientation of the piperidine ring and the butanoic acid side chain, providing insights into the molecule's shape and reactivity. The crystal structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, reveals a bent side chain, indicating that such conformations can be energetically favorable. researchgate.net

Molecular Dynamics Simulations in Research Systems

Ligand-Target Interaction Modeling

Ligand-target interaction modeling is a computational method used to predict the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (target), such as a protein or nucleic acid. This is often achieved through molecular docking simulations.

For this compound, this would involve identifying a potential biological target and then using computational software to place the molecule into the target's binding site. The simulation would calculate the most energetically favorable binding poses, highlighting potential key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the piperidine ring, the butanoic acid chain, and the amino acid residues of the target protein.

Despite the theoretical applicability of this method, no specific ligand-target interaction modeling studies for this compound have been identified in the available research literature.

Solvation Effects and Molecular Behavior

The study of solvation effects investigates how the solvent (typically water in biological systems) influences the structure, conformation, and behavior of a molecule. Molecular dynamics simulations are often employed to observe these effects over time.

In the context of this compound, such studies would model the molecule in a simulated aqueous environment. This would reveal how water molecules arrange around the charged carboxylic acid and the potentially protonated piperidine nitrogen, as well as the hydrophobic alkyl chain. These simulations can provide insights into the molecule's conformational flexibility and its propensity to adopt specific shapes in solution, which is crucial for its interaction with biological targets.

Currently, there are no published studies specifically detailing the solvation effects and molecular behavior of this compound through computational modeling.

Structure-Activity Relationship (SAR) Modeling for Designed Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the molecule and observing the corresponding changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for the desired effect.

While SAR studies are common for series of related compounds, specific and detailed SAR modeling for analogues designed directly from this compound is not documented in the available literature. Such studies would typically involve the synthesis and biological testing of various derivatives, followed by computational analysis to correlate structural changes with activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.

A hypothetical QSAR study on analogues of this compound would involve creating a dataset of these analogues with their measured biological activities. A QSAR model could then be developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

No specific QSAR studies for a series of analogues based on this compound have been found in the reviewed literature.

Pharmacophore Model Development

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These models are crucial for virtual screening and designing new molecules with desired activities.

Developing a pharmacophore model for analogues of this compound would typically involve aligning a set of active compounds and identifying common features, such as hydrogen bond donors/acceptors, charged groups, and hydrophobic regions. This model would serve as a template for designing novel compounds with potentially improved activity.

There is no evidence of a specific pharmacophore model having been developed based on the structure of this compound and its analogues in the accessible scientific literature.

Biochemical and Pharmacological Research Investigations Excluding Clinical Studies

Research on Ligand Design and Receptor Binding Affinities

Research into 4-(3-Piperidyl)butanoic acid has often centered on its design as a ligand for specific neurotransmitter systems and its potential to interact with various receptors within the central nervous system.

The primary focus of research on this compound has been its effect on neurotransmitter systems, particularly the GABAergic system.

This compound is recognized as a derivative of nipecotic acid and has been investigated for its interaction with components of the GABAergic system. The main target of this compound is the GABA transporter (GAT). High-affinity transport proteins are crucial for sequestering GABA in presynaptic nerve terminals and surrounding glial cells. sigmaaldrich.com There are four identified GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com

Studies have shown that analogs of this compound are potent inhibitors of GABA uptake. For instance, piperidinyl-3-phosphinic acids have been synthesized as bioisosteres of corresponding amino carboxylic acids and have demonstrated GABA-uptake inhibitory activity. nih.gov Research on structurally similar compounds reveals that while some are potent inhibitors, others, like methylphosphinic acid derivatives, are inactive. nih.gov

The primary mechanism of action for this compound and its analogs is the inhibition of GABA transporters, which control the levels of GABA in the synaptic space. nih.gov These transporters are responsible for the Na+/Cl--dependent uptake of GABA into neurons and glia. nih.gov Investigations into related compounds have aimed to develop potent and specific GABA-uptake inhibitors. nih.gov While research has focused on GABA transporters, there is little evidence to suggest significant direct interaction with GABA_A or GABA_B receptors. nih.gov

Table 1: Interactive Data on GABA Transporter Inhibition by Related Compounds

| Compound/Analog | Target | Activity | Ki/IC50 |

|---|---|---|---|

| Piperidinyl-3-phosphinic acid | GABA Uptake | Inhibitor | - |

| N-(4,4-diphenyl-3-butenyl)piperidinyl-3-phosphinic acid | GABA Uptake | Inhibitor | - |

| 4-(4'-Azidobenzoimidylamino)butanoic acid | Synaptosomal GABA Uptake (High-affinity) | Inhibitor | 8 µM nih.gov |

| 4-(4'-Azidobenzoimidylamino)butanoic acid | Synaptosomal GABA Uptake (Low-affinity) | Inhibitor | 16 µM nih.gov |

Beyond the GABAergic system, research into the broader receptor profile of this compound is limited in the public domain. However, studies on similar piperidine-containing scaffolds have explored interactions with other CNS targets. For example, various piperazine (B1678402) and piperidine (B6355638) derivatives have been synthesized and evaluated for their affinity towards receptors like the TRPV1 vanilloid receptor, indicating the versatility of the piperidine chemical moiety in ligand design. nih.gov A series of pyridinylpiperazine ureas were identified as TRPV1 vanilloid receptor ligands through high-throughput screening. nih.gov

Enzyme Inhibition Studies

Investigations have also explored the potential of this compound and related structures to act as enzyme inhibitors.

Currently, there is a lack of specific research data available in the public domain detailing the direct inhibitory effects of this compound on key neurotransmitter-degrading enzymes such as GABA transaminase (GABA-T). The primary focus of its pharmacological investigation has remained on GABA uptake inhibition rather than enzymatic degradation.

While direct studies on this compound are scarce, research on structurally related compounds or those with similar chemical motifs provides insights into potential interactions with other enzyme targets.

Matriptase: There is no direct evidence to suggest that this compound is an inhibitor of matriptase. Research on matriptase inhibitors has focused on larger molecules like engineered proteins based on HAI-1 or cyclic peptides. nih.govnih.gov These potent inhibitors have equilibrium dissociation constants in the picomolar range. nih.gov

NAmPRTase (Nicotinamide Phosphoribosyltransferase): Similarly, there is no specific public data linking this compound to the inhibition of NAmPRTase. Potent inhibitors of this enzyme typically feature complex structures, such as 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives. nih.gov

Other Enzymes: Research on different butanoic acid derivatives has shown enzyme inhibitory activity. For example, 4-phenyl-3-butenoic acid has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM). nih.gov

Interaction with Specific Protein Targets (e.g., Proteomics Research)

A comprehensive search of scientific databases yielded no specific proteomics research or protein binding studies for This compound .

For context, research on the positional isomer, 4-(Piperidin-4-yl)butanoic acid hydrochloride , indicates its use as a biochemical tool in proteomics research for studying protein interactions and functions. smolecule.com However, it is crucial to note that this is a different compound, and these findings cannot be directly extrapolated to This compound . Another distant derivative, 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid , has been identified as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, highlighting how modifications to the butanoic acid and piperidine structures can lead to specific protein targeting.

In Vitro Cellular Research Applications (Non-Clinical Focus)

There is no available scientific literature detailing the in vitro cellular research applications of This compound . The following subsections reflect this lack of specific data.

No studies were found that investigate the effects of This compound on cell growth and differentiation pathways.

There is no published research on the effects of This compound on general cellular processes or signaling pathways.

In related areas, research on 4-(Piperidin-4-yl)butanoic acid hydrochloride suggests it has been used in cell culture experiments to study its effects on various cellular processes, including cell growth, differentiation, and survival. smolecule.com

No specific data on the anti-proliferative activity of This compound in any model cell systems were identified.

Preclinical Pharmacological Exploration (Non-Human In Vivo Models)

No preclinical in vivo studies in non-human models have been published for This compound .

There is no evidence from animal models investigating the functional antagonism of This compound .

As a point of reference, research on related structures includes the investigation of 5-(4-piperidyl)-3-isothiazolol analogs, which have been shown to act as competitive antagonists of insect GABA receptors. google.com In a different context, 4-phenylbutric acid , which shares the butanoic acid moiety, has been studied in rat models for its cardioprotective effects following myocardial infarction. These studies, while not directly related, demonstrate the types of in vivo pharmacological explorations conducted on compounds with similar structural components.

Evaluation as a Lead Compound for Further Chemical Development

Extensive literature searches did not yield specific biochemical or pharmacological research data pertaining to the evaluation of this compound as a lead compound for further chemical development. No structure-activity relationship (SAR) studies, synthesis and biological evaluation reports, or medicinal chemistry papers focusing on this specific molecule were identified in the available scientific literature.

While research exists for structurally related compounds, such as derivatives of piperidin-4-yl or other piperidine-containing scaffolds, this information falls outside the strict scope of the requested article on this compound. For instance, studies on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have identified them as potent PI3Kδ inhibitors. Similarly, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their biological activity. However, these findings are not directly applicable to this compound.

Due to the absence of specific research data for this compound in the context of its evaluation as a lead compound, no detailed research findings or data tables can be provided.

Metabolic Pathway Research and Biodegradation Studies Non Human/general

Enzymatic Biotransformation Mechanisms in Model Systems

Oxidation and Reduction Processes

Further research is required to elucidate the metabolic profile of 4-(3-Piperidyl)butanoic acid.

Despite a comprehensive search of scientific literature, no specific research findings on the metabolic pathway or biodegradation of the chemical compound this compound in non-human, controlled biological environments (such as microbial or enzymatic systems) could be located.

Studies on the microbial degradation of related but structurally distinct compounds, such as piperidine (B6355638) and pyridine (B92270), are available. For instance, various bacteria and fungi have been shown to degrade these simpler heterocyclic amines. Research has identified specific enzymes, like monooxygenases and dehydrogenases, and metabolic pathways, including ring cleavage and subsequent metabolism of the resulting linear intermediates, in the breakdown of these compounds.

However, this body of research does not extend to piperidine derivatives with a butanoic acid substituent at the third position, such as this compound. The presence and position of the butanoic acid side chain significantly alter the molecule's structure and chemical properties compared to unsubstituted piperidine. This would necessitate a unique set of enzymatic machinery for its recognition and breakdown, which has not been documented in the available literature.

Consequently, there is no data to populate tables on degradation rates, identify specific microbial degraders or enzymes, or detail the metabolic intermediates and final products for this compound. The metabolic fate of this particular compound in controlled biological systems remains an uninvestigated area of scientific inquiry.

Future Directions and Emerging Research Avenues for 4 3 Piperidyl Butanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry. nih.govresearchgate.net However, traditional multi-step methods are often inefficient. Future efforts for synthesizing 4-(3-piperidyl)butanoic acid will likely focus on novel and sustainable "green chemistry" approaches to improve efficiency and reduce environmental impact. nih.govresearchgate.netunibo.it

Emerging strategies that could be adapted for this molecule include:

Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors using heterogeneous catalysts like palladium, platinum, or rhodium is a common and effective method. nih.govenamine.net Advances in catalysis could offer milder reaction conditions and higher yields for creating the 3-substituted piperidine (B6355638) core.

Ring Expansion Reactions: Innovative methods, such as the ring expansion of readily available prolinol derivatives via an aziridinium intermediate, can produce 3-substituted piperidines with high enantiomeric excess. nih.gov This approach could be instrumental in producing specific stereoisomers of this compound to study stereoselectivity in biological targets.

One-Pot and Multicomponent Reactions: The development of fast and cost-effective one-pot syntheses is a key goal in modern organic chemistry. nih.gov Designing a convergent route where the piperidine ring and the butanoic acid side chain are assembled in fewer steps would represent a significant improvement.

Green Solvents and Catalysts: A major push in synthetic chemistry is the replacement of hazardous solvents and reagents. nih.govunibo.itrsc.org Research into using water-mediated reactions or developing catalyst-free methods for piperidine synthesis could make the production of this compound more environmentally benign. ajchem-a.com For instance, water-mediated intramolecular cyclization following a bis-aza Michael addition has been successfully used for synthesizing piperidinols. nih.gov

Integration of Advanced Computational Approaches in Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and properties of novel molecules before their synthesis. For a compound like this compound, these approaches can guide the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. Studies on piperidine derivatives and GABA analogs have successfully used 2D and 3D QSAR models to predict their inhibitory activity against targets like the enzyme GABA aminotransferase (GABA-AT) or their affinity for various receptors. tandfonline.comnih.govnih.govnih.govresearchgate.nettandfonline.com This approach could be used to design new this compound derivatives by predicting how modifications to the piperidine ring or butanoic acid chain would affect their function.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the study of interactions at the atomic level. nih.govresearchgate.net Docking studies of GABA analogs into the active sites of GABA receptors (like GABA-A) or metabolic enzymes (like GABA-AT) can elucidate binding mechanisms. nih.govnih.govnih.govdrugbank.combrieflands.commdpi.com For this compound, docking simulations could be used to optimize its structure for tighter binding to a specific GABA receptor subtype, potentially leading to drugs with fewer side effects.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing deeper insights into the stability of the interaction and the conformational changes that occur upon binding. researchgate.nettandfonline.comresearchgate.net This can help refine the binding poses suggested by molecular docking and better understand the mechanism of action.

By integrating these computational methods, researchers can create a focused library of virtual compounds based on the this compound scaffold, prioritizing the synthesis of only the most promising candidates.

Exploration of New Biological Targets and Mechanisms of Action

While this compound is classified as a GABA analog, suggesting its primary action is on GABA receptors, the pharmacology of such compounds can be complex. nih.govwikipedia.org Future research should aim to look beyond the obvious targets to fully characterize its biological activity and uncover novel therapeutic applications.

Promising research avenues include:

GABA Receptor Subtype Selectivity: The GABA-A receptors are a diverse family of ligand-gated ion channels composed of different subunit combinations, leading to varied pharmacological properties. frontiersin.org It is crucial to investigate whether this compound shows selectivity for specific GABA-A receptor subtypes, which could lead to more targeted therapies for conditions like epilepsy or anxiety with fewer side effects. nih.gov

GABA Aminotransferase (GABA-AT) Inhibition: A key strategy for increasing GABA levels in the brain is to inhibit the enzyme responsible for its degradation, GABA-AT. nih.govnih.gov Screening this compound and its derivatives for inhibitory activity against GABA-AT could open a different therapeutic path. mdpi.com

Beyond Classical GABA Receptors: Some GABA analogs exert their effects through mechanisms not directly related to GABA receptors. For example, gabapentin and pregabalin act on the α2δ subunit of voltage-gated calcium channels. rxlist.comdrugs.comnih.gov It is plausible that this compound could have novel targets. Exploring its effects on other central nervous system receptors, such as metabotropic glutamate receptors or even sigma receptors, could reveal unexpected mechanisms of action. nih.govrsc.org

Role as a Chemical Probe in Elucidating Biological Pathways

High-quality chemical probes are essential tools for dissecting complex biological processes. tandfonline.com By selectively interacting with a specific protein, a chemical probe can help elucidate its function in cellular and organismal systems. This compound, or a carefully designed derivative, has the potential to be developed into such a probe for studying the GABAergic system.

The development and application could proceed as follows:

Design and Synthesis of a Probe: To function as a probe, the parent molecule is typically modified to include a reporter tag (like a fluorescent group) or a reactive moiety for covalent labeling, while retaining its affinity and selectivity for the target protein.

Target Identification and Engagement: The probe would be used to confirm direct binding to its intended target (e.g., a specific GABA receptor subunit) in cells. This is a critical step to ensure the probe's utility and specificity.

Investigating Biological Pathways: Once validated, the chemical probe could be used in a variety of experiments. For example, a fluorescently-labeled version could be used in advanced microscopy to visualize the localization and trafficking of its target receptor in neurons. This could help answer questions about how receptor distribution changes in response to synaptic activity or in disease states.

Identifying New Binding Partners: A probe with a photo-activatable cross-linking group could be used to "capture" its binding partners in a cellular extract, which can then be identified using mass spectrometry. This could lead to the discovery of previously unknown proteins that interact with the GABAergic system, opening up new avenues of research.

By serving as a foundation for a selective chemical probe, this compound could become a valuable tool for neuroscientists, helping to unravel the intricate signaling pathways that underpin brain function and dysfunction. nih.gov

Table of Mentioned Compounds

| Common Name/Identifier | IUPAC Name |

| This compound | 4-(Piperidin-3-yl)butanoic acid |

| γ-Aminobutyric acid (GABA) | 4-Aminobutanoic acid |

| Gabapentin | 2-[1-(Aminomethyl)cyclohexyl]acetic acid |

| Pregabalin | (3S)-3-(Aminomethyl)-5-methylhexanoic acid |

| Baclofen | (4R)-4-Amino-3-(4-chlorophenyl)butanoic acid |

| Piperidine | Piperidine |

| Pyridine | Pyridine |

Q & A

Basic: What are the recommended synthetic pathways for 4-(3-Piperidyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a piperidine derivative with a butanoic acid backbone. A common approach is to use a nucleophilic substitution reaction between 3-piperidylamine and a halogenated butanoic acid (e.g., 4-bromobutanoic acid). Optimization includes:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve reaction efficiency .

- Temperature Control : Reactions are best performed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .

Basic: How can structural characterization of this compound be validated experimentally?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidyl ring (δ 2.5–3.5 ppm for N–CH₂ groups) and carboxylic acid proton (δ 12–13 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₇NO₂) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity .

Advanced: How does this compound compare structurally and functionally to analogs like 4-(1-Piperidinyl)butanoic acid?

Methodological Answer:

Comparative analysis involves:

- Structural Differences : The 3-piperidyl substituent creates distinct stereoelectronic effects vs. 1-piperidinyl derivatives, altering hydrogen-bonding capacity and lipophilicity .

- Biological Activity : Assess via receptor-binding assays (e.g., GPCRs) to quantify affinity differences. For example, 3-piperidyl derivatives may exhibit enhanced CNS penetration due to reduced polarity .

- Computational Modeling : DFT calculations predict conformational stability and interaction energies with target proteins .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Address discrepancies by:

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–10) and organic solvents (DMSO, ethanol) under controlled humidity .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .

- Cross-Validation : Compare results across labs using standardized protocols (e.g., OECD Guidelines for Chemical Testing) .

Advanced: How can researchers design experiments to study the interaction of this compound with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) for targets like proteases or kinases .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real time .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

Basic: What are the stability considerations for storing this compound in research settings?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Degradation Monitoring : Periodic HPLC analysis tracks decomposition (e.g., carboxylic acid esterification) .

- Lyophilization : For long-term storage, lyophilize the compound and store as a powder .

Advanced: How can synthetic byproducts or impurities in this compound be identified and mitigated?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., unreacted 3-piperidylamine) with tandem mass spectrometry .

- Process Optimization : Introduce scavenger resins during synthesis to trap reactive intermediates .

- Quality Control : Implement strict in-process checks (e.g., TLC at each reaction step) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and goggles; use fume hoods for weighing .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

- Acute Toxicity Testing : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.